molecular formula C16H20N2O3 B13047974 Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13047974
M. Wt: 288.34 g/mol
InChI Key: WVCYOPUIPXBWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C16H20N2O3 It is a member of the diazaspirodecane family, which is known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of the necroptosis pathway . This compound binds to the active site of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate stands out due to its specific inhibition of RIPK1 and its potential therapeutic applications in treating inflammatory diseases. Its unique spirocyclic structure also makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

benzyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C16H20N2O3/c19-14-16(8-9-17-14)7-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)

InChI Key

WVCYOPUIPXBWBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2=O)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.